The compound 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic molecule that combines elements from different chemical classes. It features a benzothiazole moiety, which is known for its biological activity, particularly in medicinal chemistry. This compound's unique structure suggests potential applications in pharmaceuticals and other scientific fields.
This compound belongs to the class of heterocyclic compounds due to the presence of nitrogen and sulfur in its structure. It can also be classified as a piperidine derivative due to the piperidine ring present in its structure.
The synthesis of 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves several steps:
Technical details regarding reaction conditions (temperature, solvents) and purification methods (chromatography) are crucial for optimizing yield and purity.
The molecular structure of this compound can be represented using various chemical notation systems:
C1CC2=C(C1=O)C(=C(N2)C(=O)N(C)CCN(C)C(=O)C1=CC=CC=C1)
RMXGLOPWFFSJAP-UHFFFAOYSA-N
The compound features multiple functional groups:
These structural components contribute to its potential biological activity and interaction with various biological targets.
The compound may undergo several chemical reactions:
Technical details regarding reaction mechanisms and conditions should be documented for reproducibility and understanding of reactivity.
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) should be collected for comprehensive characterization.
The potential applications of 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one include:
Further research is necessary to explore these applications thoroughly and validate their efficacy in relevant biological systems.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9